Methyl 2-(2-chloroacetamido)-2-methylpentanoate
Overview
Description
Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a type of organic compound. It likely contains a carboxylate ester group (-COOCH3) and a chloroacetamido group (-NHCOCH2Cl). The exact properties of this compound would depend on its specific structure .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate methyl ester with a chloroacetamide. For example, the synthesis of a related compound, 4-(2-chloroacetamido)benzoic acid, involves the reaction of the corresponding benzoic acid with thionyl chloride to form an acyl chloride, which is then reacted with the appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would likely include a pentanoate backbone with a methyl group and a chloroacetamido group attached. The exact structure would depend on the positions of these groups on the backbone .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the carboxylate ester group and the chloroacetamido group. These groups could potentially undergo a variety of reactions, including hydrolysis, substitution, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, methyl 2-(2-chloroacetamido)acetate, has a melting point of 41-43°C .Scientific Research Applications
Synthesis Applications
- Albonoursin Synthesis : A method involving the treatment of the ester of 2-(2-chloroacetamido)-2-alkenoic acid with ammonia led to the synthesis of albonoursin, demonstrating the compound's utility in the total synthesis of complex natural products (Shin et al., 1969).
- Antimetabolites Production : The compound played a critical role in the synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, showcasing its importance in antimetabolite production (Maehr & Leach, 1978).
- Herbicidal Activity : N-(1-Arylethenyl)-2-chloroacetamides synthesized from similar compounds showed significant herbicidal activity against upland weeds, indicating its potential in developing new herbicides (Okamoto et al., 1991).
Biological and Chemical Studies
- Protein Synthesis Study : The effects of chloracetamides on protein synthesis were examined, providing insights into the biochemical pathways affected by these compounds in biological systems (Deal et al., 1980).
- Novel Derivatives for Therapeutic Applications : A study on the therapeutic effects of a novel anilidoquinoline derivative highlighted its antiviral and antiapoptotic effects, suggesting the potential for derivatives of methyl 2-(2-chloroacetamido)-2-methylpentanoate in treating diseases like Japanese encephalitis (Ghosh et al., 2008).
Future Directions
properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-2-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-4-5-9(2,8(13)14-3)11-7(12)6-10/h4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLATXULHRXHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloroacetamido)-2-methylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.